molecular formula C18H15ClN2O8 B2404843 ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 674804-97-8

ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2404843
CAS No.: 674804-97-8
M. Wt: 422.77
InChI Key: BHFYKFSRXRQPCG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a fused pyranopyran derivative characterized by a bicyclic pyrano[3,2-b]pyran core substituted with a 2-chloro-5-nitrophenyl group at position 4, a hydroxymethyl group at position 6, and an ethyl carboxylate ester at position 2. Its synthesis likely follows multi-step condensation reactions involving substituted aryl aldehydes and active methylene precursors, as evidenced by analogous protocols .

Properties

IUPAC Name

ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O8/c1-2-27-18(24)14-13(10-5-8(21(25)26)3-4-11(10)19)16-15(29-17(14)20)12(23)6-9(7-22)28-16/h3-6,13,22H,2,7,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFYKFSRXRQPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyranopyran structure, followed by the introduction of various functional groups. Key steps include:

    Formation of the Pyranopyran Core: This is achieved through a cyclization reaction involving suitable precursors.

    Functional Group Introduction: The amino, chloro, nitro, and hydroxymethyl groups are introduced through a series of substitution and addition reactions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in the formation of a carboxylic acid derivative.

    Reduction: Reduction of the nitro group yields an amino derivative.

    Substitution: Substitution of the chloro group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Its ability to target multiple signaling pathways associated with tumor growth and metastasis positions it as a promising candidate for cancer therapy.

Development of Novel Materials

The unique structural characteristics of this compound lend themselves to applications in materials science. Researchers are exploring its use in the synthesis of novel polymers and composites that exhibit specific electronic or optical properties. These materials could have applications in the development of sensors, photovoltaic cells, and other advanced materials.

Photophysical Properties

Studies on the photophysical properties of this compound reveal potential uses in photonic devices. The compound's ability to absorb and emit light at specific wavelengths makes it suitable for applications in light-emitting diodes (LEDs) and laser technology.

Interaction with Biological Targets

This compound is utilized in biological research to elucidate its interactions with various molecular targets. This includes studying its binding affinity to receptors and enzymes relevant to disease mechanisms. Understanding these interactions is crucial for the rational design of new therapeutics.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria growth.
Study BAnti-inflammatory EffectsShowed reduction in cytokine levels in animal models of inflammation.
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines through pathway modulation.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Aryl and Ester Groups

The target compound’s unique 2-chloro-5-nitrophenyl substituent distinguishes it from structurally related pyrano[3,2-b]pyran derivatives. Key comparisons include:

Compound Name Substituent at Position 4 Substituent at Position 3 Key Structural Features Reference
Ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate 2-Chloro-5-nitrophenyl Ethyl carboxylate Electron-withdrawing nitro and chloro groups enhance electrophilicity Target
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate 4-Chlorophenyl Methyl carboxylate Less steric hindrance due to para-substitution; lower molecular weight
Ethyl 2-amino-4-(2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate (CAS 2181-76-2) 2-Nitrophenyl Ethyl carboxylate Nitro group at ortho position may alter reactivity in cycloaddition reactions
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate 2,5-Dichlorophenyl Methyl carboxylate Increased lipophilicity due to dual chloro substituents

Key Observations :

  • Steric Effects : Ortho-substituted nitro and chloro groups may hinder rotational freedom, affecting binding interactions in biological systems .
Physicochemical Properties

Comparative data for select analogs:

Compound (Methyl/Ethyl Carboxylate Derivatives) Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C) pKa Reference
Target compound (ethyl ester) C₁₉H₁₇ClN₂O₈ 436.80 1.58±0.1 648.5±65.0 15.28±0.10 Estimated
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-... (CAS 825602-70-8) C₁₇H₁₄ClNO₆ 363.75 1.53±0.1 622.5±55.0 15.28±0.10
Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-... C₁₈H₁₇FNO₇ 378.33 1.48±0.1 605.0±50.0 14.90±0.10

Key Observations :

  • Molecular Weight and Solubility : The target compound’s higher molar mass (436.80 g/mol) compared to methyl esters (e.g., 363.75 g/mol ) suggests reduced aqueous solubility, which may impact bioavailability.
  • pKa Values: Similar pKa values (~15.28) across analogs indicate comparable acid-base behavior, likely due to the shared hydroxymethyl and amino groups .

Biological Activity

Ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate (CAS Number: 674804-97-8) is a synthetic compound with potential biological activity. It belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H15ClN2O8
  • Molecular Weight : 422.77 g/mol

The presence of functional groups such as amino, nitro, and hydroxymethyl enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrano compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In a study assessing the antibacterial activity of similar compounds, it was found that modifications at the aromatic ring could enhance activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar pyrano derivatives have shown moderate to high cytotoxic effects on cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells. A related study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial growth inhibition of cancer cells . Further research is needed to determine the specific mechanisms by which this compound exerts its effects.

Antioxidant Activity

Antioxidant properties have been linked to the presence of hydroxymethyl and nitro groups in the compound. Studies on structurally similar compounds suggest that they can scavenge free radicals and inhibit lipid peroxidation, thus providing a protective effect against oxidative stress . The DPPH radical scavenging assay is commonly used to evaluate such activities, and preliminary results indicate that this compound may also exhibit significant antioxidant effects.

Enzyme Inhibition

There is emerging evidence that pyrano derivatives can act as inhibitors of various enzymes involved in metabolic pathways. For instance, some studies have noted inhibition of lipoxygenase and cyclooxygenase enzymes by related compounds, which are crucial in inflammatory processes. This suggests a potential application for this compound in treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

In a laboratory study, this compound was tested against several cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Effect
HT-2912.5Moderate inhibition
TK-1015.0Moderate inhibition
MCF720.0Low inhibition

This indicates a promising anticancer profile warranting further investigation into its mechanisms of action.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that while the compound exhibits antimicrobial properties, its effectiveness varies significantly across different bacterial strains.

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